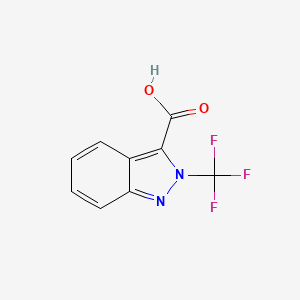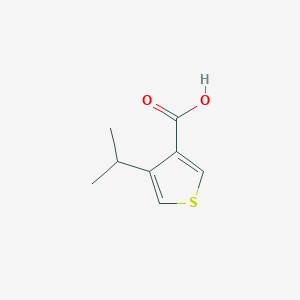
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The primary mechanism of action for Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide in Suzuki-Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of certain complex organic molecules that require precise functional group placement .
Propiedades
Fórmula molecular |
C7H6BClF3KO |
|---|---|
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
potassium;(5-chloro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
BPUNWHPOAVZKKU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)Cl)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)


![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)

![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)




